molecular formula C14H21NO4S B7830180 Methyl 3-(hexylsulfamoyl)benzoate

Methyl 3-(hexylsulfamoyl)benzoate

Cat. No.: B7830180
M. Wt: 299.39 g/mol
InChI Key: OWJGZOXMONTYMK-UHFFFAOYSA-N
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Description

Methyl 3-(hexylsulfamoyl)benzoate (CAS: 1820639-13-1) is a benzoate ester derivative featuring a hexylsulfamoyl (-SO₂-NH-hexyl) substituent at the 3-position of the aromatic ring. This compound is characterized by its molecular formula C₁₄H₂₁NO₄S and a molecular weight of 299.38 g/mol . The hexylsulfamoyl group introduces both lipophilic (due to the alkyl chain) and polar (due to the sulfonamide) properties, making it a candidate for applications in medicinal chemistry or agrochemical research. Its synthesis likely involves coupling reactions between methyl 3-(bromomethyl)benzoate and hexylsulfonamide precursors, analogous to methods described for related indole-based compounds .

Properties

IUPAC Name

methyl 3-(hexylsulfamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-3-4-5-6-10-15-20(17,18)13-9-7-8-12(11-13)14(16)19-2/h7-9,11,15H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJGZOXMONTYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Methyl 3-(hexylsulfamoyl)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: It is used in the production of various chemical products, including dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-(hexylsulfamoyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activities. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzoate Ester Family

Heptyl 3-(methanesulfonamido)benzoate
  • Molecular Formula: C₁₅H₂₃NO₄S
  • Molecular Weight : 313.41 g/mol
  • Key Differences : Replaces the hexylsulfamoyl group with a methanesulfonamido (-SO₂-NH₂) group and uses a heptyl ester.
  • This compound is used in computational studies of molecular interactions .
Methyl 3-(trifluoromethyl)benzoate
  • Molecular Formula : C₉H₇F₃O₂
  • Molecular Weight : 204.15 g/mol
  • Key Differences : Substitutes the sulfamoyl group with a trifluoromethyl (-CF₃) group.
  • Implications : The electron-withdrawing -CF₃ group enhances chemical stability and may influence electronic properties of the aromatic ring, making it a common intermediate in pharmaceutical synthesis .
Methyl 3-((piperazin-1-yl)methyl)benzoate
  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 234.30 g/mol
  • Key Differences : Features a piperazinyl-methyl group instead of sulfamoyl.

Functional Analogs in Agrochemicals

Metsulfuron Methyl Ester
  • Molecular Formula : C₁₄H₁₅N₅O₆S
  • Molecular Weight : 381.36 g/mol
  • Key Differences : Contains a sulfonylurea bridge and triazine ring.
  • Implications : As a sulfonylurea herbicide, it inhibits acetolactate synthase (ALS) in plants. The absence of a urea linkage in Methyl 3-(hexylsulfamoyl)benzoate suggests different biological targets and mechanisms .
Ethametsulfuron Methyl Ester
  • Molecular Formula : C₁₅H₁₈N₄O₆S
  • Molecular Weight : 382.39 g/mol
  • Key Differences : Includes an ethoxy-triazine group.
  • Implications : The ethoxy group enhances herbicidal activity, whereas the hexylsulfamoyl group in the target compound may prioritize mammalian enzyme interactions .

Sulfonamide-Based Pharmaceuticals

Sulfamethoxazole
  • Molecular Formula : C₁₀H₁₁N₃O₃S
  • Molecular Weight : 253.28 g/mol
  • Key Differences : Aryl sulfonamide core without an ester group.
  • Implications : Sulfamethoxazole’s antimicrobial activity relies on dihydropteroate synthase inhibition. The benzoate ester in this compound could modify pharmacokinetics, such as hydrolysis rates in vivo .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
This compound C₁₄H₂₁NO₄S 299.38 Hexylsulfamoyl, methyl ester Research (potential pharmaceuticals)
Heptyl 3-(methanesulfonamido)benzoate C₁₅H₂₃NO₄S 313.41 Methanesulfonamido, heptyl ester Computational studies
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea, triazine Herbicide
Methyl 3-(trifluoromethyl)benzoate C₉H₇F₃O₂ 204.15 Trifluoromethyl Chemical intermediate
Sulfamethoxazole C₁₀H₁₁N₃O₃S 253.28 Aryl sulfonamide Antimicrobial

Key Research Findings

  • Synthesis : this compound is synthesized via nucleophilic substitution, similar to methods used for methyl 3-[(6-bromoindol-1-yl)methyl]benzoate, where a bromomethyl intermediate reacts with a nucleophile (e.g., hexylsulfonamide) .
  • Physicochemical Properties : The hexyl chain increases lipophilicity (logP ~3.5 estimated), enhancing membrane permeability compared to shorter-chain analogs like methyl 3-(cyclopropylmethoxy)benzoate (logP ~2.8) .
  • Toxicity : Alkyl benzoates (e.g., methyl benzoate) generally exhibit low acute toxicity (LD₅₀ >2000 mg/kg in rats), but sulfamoyl groups may introduce renal or hepatic toxicity risks, requiring further study .

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